3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid
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Overview
Description
3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid is a synthetic organic compound with the molecular formula C17H15Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenoxy group, a butanamido group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid typically involves the following steps:
Formation of 2,4-Dichlorophenoxybutanoic Acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 2,4-dichlorophenoxybutanoic acid.
Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a herbicide due to its structural similarity to known herbicidal compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
4-(2,4-Dichlorophenoxy)butanoic Acid: A related compound with similar herbicidal properties.
Uniqueness
3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid is unique due to the presence of both the butanamido and benzoic acid moieties, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H15Cl2NO4 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
3-[4-(2,4-dichlorophenoxy)butanoylamino]benzoic acid |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-6-7-15(14(19)10-12)24-8-2-5-16(21)20-13-4-1-3-11(9-13)17(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21)(H,22,23) |
InChI Key |
MAZDBJWXCLKNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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